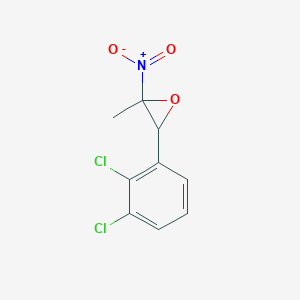

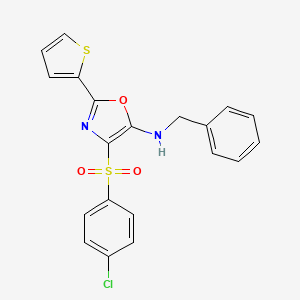

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane, commonly known as DCPO, is a synthetic compound that has gained attention in recent years due to its potential applications in medicinal chemistry.

Scientific Research Applications

Dioxin Impurities in Agrochemicals

Research into the profile and amount of dioxin impurity in agrochemicals, including a study on various chemicals like pentachlorophenol and chloronitrofen, revealed significant findings. Pentachlorophenol and chloronitrofen, produced in the 1960s and 1970s, contained very high concentrations of PCDD/DFs and TEQ, with other chemicals containing relatively low concentrations. This research estimates the total dioxin emissions from the use of agrochemicals in Japan over forty years, highlighting the significant impact of certain herbicides on dioxin pollution (Masunaga, Takasuga, & Nakanishi, 2001).

Electrophile and Nucleophile Roles in Synthesis

A novel approach using alpha-nitro ketone intermediates as both an electrophile and nucleophile led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, showcasing a method to study receptor interactions through chemical synthesis (Zhang, Tomizawa, & Casida, 2004).

Cytochrome P450 Isozymes Inhibition by Herbicide Synergist

Tridiphane, a chemical structurally related to the query compound, was found to inhibit the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This study revealed tridiphane's potential as a selective inhibitor, providing insight into the interaction between herbicides and the cytochrome P450 system, which could have implications for understanding the metabolic pathways and toxicity of various compounds (Moreland, Novitzky, & Levi, 1989).

Negative Differential Resistance in Molecular Electronic Devices

Research involving a molecule containing a nitroamine redox center demonstrated significant negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1. This finding contributes to the field of molecular electronics, offering insights into the design and function of future electronic devices at the molecular level (Chen, Reed, Rawlett, & Tour, 1999).

Formation of Nitrating and Chlorinating Species

A study on the reaction of nitrite with hypochlorous acid forming reactive intermediate species capable of nitrating phenolic substrates, such as tyrosine, unveils a pathway for the formation of 3-nitrotyrosine and 3-chlorotyrosine. This research offers a novel insight into inflammatory-mediated protein modification and tissue injury mechanisms, which could have broader implications for understanding oxidative stress and inflammation in biological systems (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

properties

IUPAC Name |

3-(2,3-dichlorophenyl)-2-methyl-2-nitrooxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-9(12(13)14)8(15-9)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKYMPSYKINBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)

![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)